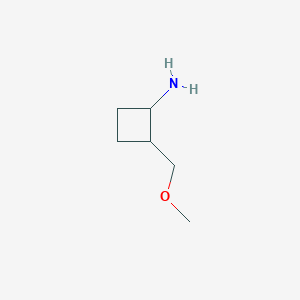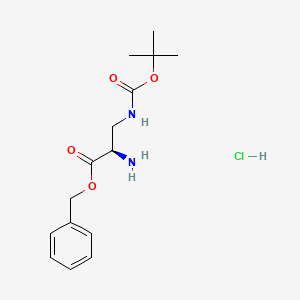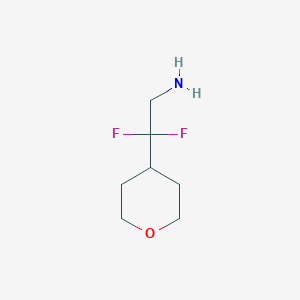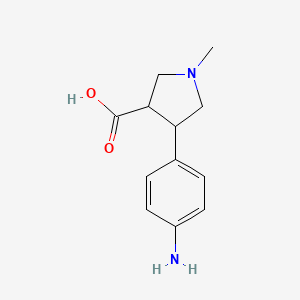
Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate: is an organic compound with the molecular formula C18H17BrO3. It belongs to the class of organic compounds known as benzoates, which are esters or salts of benzoic acid. This compound is characterized by the presence of an allyl group, a bromine atom, and a 2-methylbenzyl ether group attached to a benzoate core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate typically involves the following steps:
Bromination: The starting material, 3-hydroxybenzoic acid, undergoes bromination to introduce a bromine atom at the 3-position.
Esterification: The brominated product is then esterified with allyl alcohol in the presence of an acid catalyst to form the allyl ester.
Etherification: Finally, the ester is reacted with 2-methylbenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It can be used to study enzyme-catalyzed reactions involving ester hydrolysis or ether cleavage.
Medicine:
Drug Development: The compound’s derivatives may have potential pharmacological activities and can be explored for drug development.
Industry:
Material Science: It can be used in the synthesis of polymers or other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. The bromine atom and allyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester and ether groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with cellular components.
Comparación Con Compuestos Similares
3-Bromo-4-((2-methylbenzyl)oxy)benzoic acid: Lacks the allyl group.
Allyl 3-bromo-4-hydroxybenzoate: Lacks the 2-methylbenzyl ether group.
Allyl 4-((2-methylbenzyl)oxy)benzoate: Lacks the bromine atom.
Uniqueness: Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is unique due to the combination of the bromine atom, allyl group, and 2-methylbenzyl ether group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C18H17BrO3 |
|---|---|
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
prop-2-enyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H17BrO3/c1-3-10-21-18(20)14-8-9-17(16(19)11-14)22-12-15-7-5-4-6-13(15)2/h3-9,11H,1,10,12H2,2H3 |
Clave InChI |
UHUUAKPHEJEWKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)OCC=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


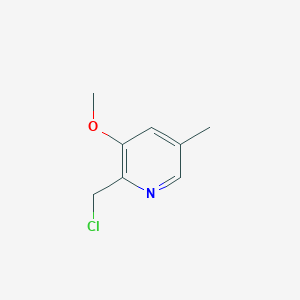
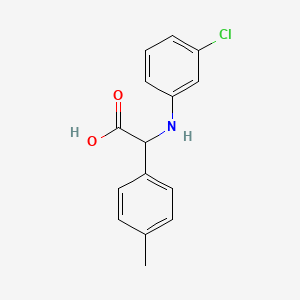
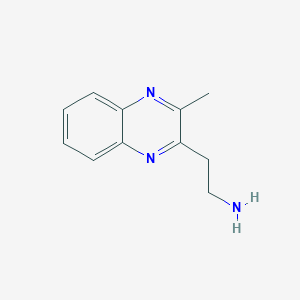
![(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B13007355.png)
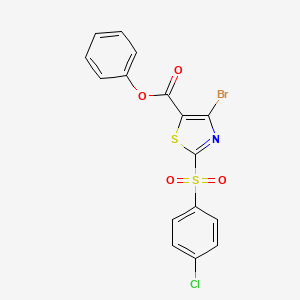

![2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)


![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
